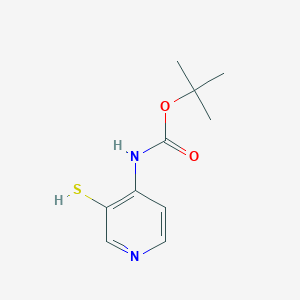

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is a chemical compound with the linear formula C10H14N2O2S . It has a molecular weight of 226.3 .

Molecular Structure Analysis

The InChI code for “tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Amination

- Tert-butyl (perfluoropyridin-4-yl)oxy)carbamate has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This process allows for the creation of 3-aminochromones, which are useful in constructing diverse amino pyrimidines. This methodology offers a new cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Synthesis of Iododiacetylene Derivatives

- Tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate is a member of the isostructural family of compounds with the formula BocNHCH2CCCCX. In the crystal structures of these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, involving the same carbonyl group (Baillargeon et al., 2017).

Palladium-Catalyzed Amination

- The tert-butyl (2-chloropyridin-3-yl)carbamate compound is utilized in palladium-catalyzed amination with primary anilines to prepare 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This efficient process is applicable to a range of substitutions (Scott, 2006).

Analysis of Carbamate Derivatives

- Tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and related compounds have been synthesized and analyzed for their crystal structures. These studies revealed significant insights into the molecular interactions and the nature of hydrogen bonding in these carbamate derivatives (Das et al., 2016).

Synthesis of Natural Product Intermediates

- (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, shows cytotoxic activity against human carcinoma cell lines. It has been synthesized from L-Serine through a multi-step process including esterification and Corey-Fuchs reaction (Tang et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRKOWOVJQNWSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629082 |

Source

|

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-mercaptopyridin-4-yl)carbamate | |

CAS RN |

365996-04-9 |

Source

|

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.